4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate

描述

The Significance of Phenanthroline Derivatives in Coordination Chemistry

Phenanthroline and its derivatives are cornerstones in the field of coordination chemistry. Their rigid, planar structure and the presence of two nitrogen atoms positioned to chelate with metal ions allow them to form highly stable complexes with many transition metals. nih.gov This stability is a key factor in their widespread use.

The unique electronic and steric properties of phenanthroline derivatives, which can be tuned by adding different functional groups to the phenanthroline backbone, make them versatile. These modifications influence the properties of the resulting metal complexes. This has led to their use in a variety of applications, including:

Catalysis : Phenanthroline-based ligands are used to enhance the activity and selectivity of metal catalysts in various organic reactions. researchgate.netnih.govchim.it

Analytical Chemistry : Their ability to form colored complexes with specific metal ions makes them valuable as colorimetric indicators. wikipedia.org For instance, neocuproine, a derivative, is highly selective for copper(I), forming a deep orange-red complex. wikipedia.org

Materials Science : These compounds are integral to the development of coordination polymers and materials with interesting luminescent and photophysical properties. smolecule.comchim.it

Historical Context and Evolution of Research on 4,7-DIMETHYL-1,10-PHENANTHROLINE (B1295015) and its Hydrate (B1144303)

The study of phenanthroline ligands dates back to the late 19th century, with their use as colorimetric indicators for transition metals becoming prominent in the early 1930s. wikipedia.org The synthesis of phenanthroline derivatives has traditionally been achieved through methods like the Skraup reaction. wikipedia.org

Research on 4,7-dimethyl-1,10-phenanthroline and its hydrate has evolved from fundamental synthesis and characterization to exploring its specific applications. The introduction of methyl groups at the 4 and 7 positions enhances its steric and electronic properties, making it particularly effective in forming stable metal complexes with specific geometries. Early research focused on its coordination behavior with various metal ions. Over time, the focus has shifted to leveraging its unique properties for advanced applications. This includes its role as a ligand in copper-catalyzed cross-coupling reactions, a significant area of development in organic synthesis. researchgate.netnih.gov More recent investigations have explored its potential in creating sophisticated materials and sensors.

Current Research Trends and Future Prospects for 4,7-DIMETHYL-1,10-PHENANTHROLINE Hydrate

Contemporary research on this compound is vibrant and expanding into several key areas:

Sensors : A significant trend is its use in the development of colorimetric and fluorescent sensors for detecting metal ions. smolecule.comnih.gov For example, derivatives of phenanthroline are being designed as probes that exhibit a visible color change or a fluorescent response upon binding with specific ions like Fe²⁺ and Zn²⁺. nih.gov This has potential applications in environmental monitoring and medical diagnostics. smolecule.com

Coordination Polymers and Luminescence : The compound is used as a building block for coordination polymers. smolecule.com These are large structures where metal ions are linked by ligands like 4,7-dimethyl-1,10-phenanthroline. Such polymers can exhibit interesting luminescent properties, making them promising for the development of new light-emitting materials. smolecule.com

Biological Applications : There is growing interest in the biological activity of metal complexes derived from 4,7-dimethyl-1,10-phenanthroline. Research has indicated that some of these complexes exhibit antimicrobial and anticancer properties. smolecule.com For instance, a sulfatooxovanadium(IV) complex with this ligand, known as METVAN, has shown potent cytotoxicity against human cancer cells and significant antitumor activity in preclinical models. nih.gov

The future for this compound appears promising, with ongoing research expected to yield novel materials for optical and electronic applications, more sensitive and selective analytical sensors, and potentially new therapeutic agents.

Nomenclature and Structural Representation of this compound

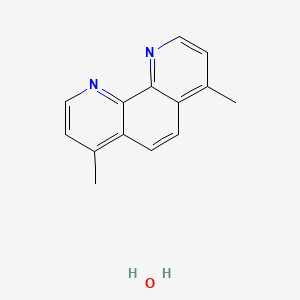

The compound is systematically named 4,7-dimethyl-1,10-phenanthroline monohydrate, which indicates the presence of one water molecule per molecule of the base compound. The core structure consists of a phenanthroline skeleton, which is a polycyclic aromatic compound made of three fused rings (two pyridine (B92270) rings and a benzene (B151609) ring). drugbank.com In this specific derivative, methyl groups (CH₃) are attached at positions 4 and 7 of the phenanthroline ring system. The hydrate form is stabilized by hydrogen bonding between the water molecule and the nitrogen atoms of the heterocyclic rings.

The anhydrous and hydrated forms have distinct identifiers and properties, which are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Anhydrous Form | Hydrate Form |

| Systematic Name | 4,7-dimethyl-1,10-phenanthroline | 4,7-dimethyl-1,10-phenanthroline monohydrate |

| CAS Number | 3248-05-3 nist.gov | 308134-34-1 |

| Molecular Formula | C₁₄H₁₂N₂ nist.gov | C₁₄H₁₄N₂O |

| Molecular Weight | 208.26 g/mol nist.gov | ~226.27 g/mol smolecule.com |

Table 2: Physicochemical Properties of Anhydrous 4,7-Dimethyl-1,10-phenanthroline

| Property | Value |

| Melting Point | 193-195 °C chembk.com |

| Boiling Point | ~338.63 °C (estimate) chembk.com |

| Flash Point | 176.9 °C chembk.com |

| Solubility | Soluble in benzene and alcohol; Slightly soluble in water. chembk.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,7-dimethyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVLDFFWTQYGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062932 | |

| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,7-Dimethyl-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3248-05-3, 308134-34-1 | |

| Record name | 4,7-Dimethyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3248-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethyl-1,10-phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003248053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dimethyl-[1,10]Phenanthroline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3248-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-Dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-DIMETHYL-1,10-PHENANTHROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3YJ54Z8ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4,7 Dimethyl 1,10 Phenanthroline Hydrate

Advanced Synthetic Approaches to 4,7-DIMETHYL-1,10-PHENANTHROLINE (B1295015) Ligands

The construction of the 4,7-dimethyl-1,10-phenanthroline scaffold can be achieved through various synthetic strategies, ranging from direct one-step cyclizations to more elaborate multi-step transformations. These methods are continuously being refined to improve yields, reduce environmental impact, and allow for diverse functionalization.

One-Step Synthesis Strategies

While direct one-step syntheses of 4,7-dimethyl-1,10-phenanthroline are less commonly detailed in readily available literature, analogous one-pot methodologies for similar substituted phenanthrolines provide a conceptual framework. For instance, a one-step synthesis for 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline has been developed, which involves the reaction of o-phenylenediamine with a suitable precursor in the presence of a mixed dehydrating agent composed of hydrochloric acid and an organic acid. mdpi.comgoogle.com This approach offers a streamlined process with the potential for high purity and mild reaction conditions. mdpi.comgoogle.com The organic acid in this system can act as a phase-transfer catalyst, a dehydrating agent, and a buffer, which helps to minimize side reactions. mdpi.comgoogle.com

Another one-pot approach has been utilized for the synthesis of 4,7-dibromoaryl-1,10-phenanthroline derivatives, starting from 1-bromoaryl-3-chloroacetone and o-phenylenediamine, catalyzed by mixed acids. jmaterenvironsci.com These one-pot methods exemplify strategies that could potentially be adapted for the direct synthesis of 4,7-dimethyl-1,10-phenanthroline by selecting the appropriate starting materials.

Multi-Step Transformations and Their Optimization

Multi-step syntheses are more commonly employed for preparing 4,7-disubstituted 1,10-phenanthrolines, often starting from a pre-formed phenanthroline core. A prevalent strategy involves the synthesis of 4,7-dichloro-1,10-phenanthroline as a key intermediate. This intermediate can be prepared through a three-step process involving the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), orthoesters, and ortho-phenylenediamines, followed by thermal cyclization and treatment with phosphoryl chloride. nih.gov The resulting 4,7-dichloro-1,10-phenanthroline can then undergo further reactions, such as nucleophilic substitution, to introduce various functional groups at the 4 and 7 positions.

A significant multi-step pathway for creating derivatives of 4,7-dimethyl-1,10-phenanthroline involves its use as a starting material for further alkylation. High yields of 4,7-dialkylated-1,10-phenanthrolines have been achieved through the lithiation of 4,7-dimethyl-1,10-phenanthroline, followed by alkylation with appropriate alkyl halides. princeton.edu This method allows for the extension of the alkyl chains at the 4 and 7 positions.

| Starting Material | Key Intermediate/Product | Reagents/Conditions | Reference |

| o-Phenylenediamine | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline | Compound of formula III, mixed dehydrating agent (HCl and organic acid) | mdpi.comgoogle.com |

| 1-Bromoaryl-3-chloroacetone and o-phenylenediamine | 4,7-Dibromoaryl-1,10-phenanthroline | Mixed acids | jmaterenvironsci.com |

| Meldrum's acid, orthoesters, and ortho-phenylenediamines | 4,7-Dichloro-1,10-phenanthroline | Thermal cyclization, Phosphoryl chloride | nih.gov |

| 4,7-Dimethyl-1,10-phenanthroline | 4,7-Dialkylated-1,10-phenanthrolines | Lithiation, Alkyl halides | princeton.edu |

Green Chemistry Principles in Phenanthroline Synthesis

The application of green chemistry principles to the synthesis of phenanthroline derivatives is an area of growing interest. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. A notable example is the development of a solvent- and catalyst-free, one-pot synthesis of 1,10-phenanthroline (B135089) derivatives. tandfonline.com This method, which can be carried out using either classical heating or microwave irradiation, involves the reaction of 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium acetate. tandfonline.com While this specific example does not produce 4,7-dimethyl-1,10-phenanthroline, it demonstrates the feasibility of environmentally benign synthetic routes for this class of compounds. The use of microwave-assisted synthesis, in particular, can significantly reduce reaction times and improve yields. tandfonline.com Furthermore, the development of catalysts immobilized on substrates like nanomagnetic iron oxide for the synthesis of related heterocyclic compounds showcases a green approach by allowing for easy catalyst recovery and reuse. nih.gov

Formation and Stabilization of the Hydrate (B1144303) Form

4,7-Dimethyl-1,10-phenanthroline, like many other phenanthroline derivatives, has the propensity to form a hydrate. The presence of water molecules in the crystal lattice can significantly influence the compound's physical and chemical properties.

The formation of hydrates is often driven by the presence of hydrogen bond acceptors, such as the nitrogen atoms in the phenanthroline ring, which can interact with water molecules. nih.gov The stability of these hydrates is dependent on factors such as temperature and relative humidity (RH). mdpi.comnih.gov For some phenanthroline derivatives, the hydrate form is the most stable state under typical ambient conditions. mdpi.com

Studies on 1,10-phenanthroline monohydrate have shown that the water molecules play a crucial role in stabilizing the crystal structure through a network of hydrogen bonds. nih.gov The dehydration of these hydrates can lead to the formation of an anhydrous form, which may have different properties. The temperature at which dehydration occurs can be quite high for some phenanthroline hydrates, indicating their significant stability. mdpi.com For instance, the monohydrates of o-phenanthroline HCl and neocuproine HCl exhibit high dehydration temperatures, suggesting they are the predominant solid-state forms under normal conditions. mdpi.com The transition between the hydrated and anhydrous forms is often reversible and dependent on the water activity in the surrounding environment. nih.gov

| Compound | Hydrate Form | Dehydration/Transition Conditions | Key Structural Feature | Reference |

| o-Phenanthroline HCl | Monohydrate | Stable over a wide RH range at 25°C | - | mdpi.com |

| Neocuproine HCl | Monohydrate | High dehydration and peritectic dissociation temperatures | - | mdpi.com |

| 1,10-Phenanthroline | Monohydrate | Dehydrates to anhydrous form at RH < 10% at 25°C | Water molecules form a stabilizing hydrogen bond network | nih.gov |

Mechanistic Investigations of Derivatization Reactions

The derivatization of 4,7-dimethyl-1,10-phenanthroline is essential for tuning its electronic and steric properties for various applications. Mechanistic understanding of these reactions is key to controlling the synthesis of new, functionalized ligands.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a powerful tool for the derivatization of the 4,7-dimethyl-1,10-phenanthroline core. One of the primary methods for introducing new functional groups at the 4 and 7 positions is through nucleophilic aromatic substitution (SNAr) on a 4,7-dihalo-1,10-phenanthroline precursor. nih.gov In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (a halogen), forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity.

A notable example of derivatization starting from 4,7-dimethyl-1,10-phenanthroline itself involves the deprotonation of the methyl groups to form nucleophilic species. The synthesis of 4,7-dialkylated-1,10-phenanthrolines is achieved via the lithiation of the methyl groups, creating carbanionic intermediates. princeton.edu These intermediates then act as nucleophiles, attacking an alkyl halide in a subsequent alkylation step to form a new carbon-carbon bond. This reaction pathway allows for the systematic extension of the side chains at the 4 and 7 positions.

The reactivity of the phenanthroline ring towards nucleophilic attack can be influenced by the presence of electron-withdrawing or -donating groups. The nitrogen atoms in the phenanthroline ring are inherently electron-withdrawing, which can activate the ring for nucleophilic attack, particularly at the positions ortho and para to them.

| Reaction Type | Substrate | Reagent(s) | Intermediate | Product | Reference |

| Nucleophilic Aromatic Substitution | 4,7-Dichloro-1,10-phenanthroline | Nucleophile (e.g., 9H-carbazole) | Meisenheimer complex | 4,7-Disubstituted-1,10-phenanthroline | nih.gov |

| Deprotonation-Alkylation | 4,7-Dimethyl-1,10-phenanthroline | 1. Lithiating agent 2. Alkyl halide | Carbanion | 4,7-Dialkylated-1,10-phenanthroline | princeton.edu |

Oxidation Pathways and N-Oxide Formation

The oxidation of 4,7-dimethyl-1,10-phenanthroline can lead to the formation of its corresponding N-oxides. The nitrogen atoms in the phenanthroline ring are susceptible to oxidation, and this transformation can significantly alter the electronic and steric properties of the ligand, influencing its coordination behavior with metal ions.

A straightforward and effective method for the synthesis of mono-N-oxides of 1,10-phenanthroline derivatives involves the use of peroxomonosulfate ion (Oxone®) as a green oxidant in an acidic aqueous solution. This method offers high yields and good quality products. The reaction is typically carried out by treating an aqueous solution of the phenanthroline derivative with a slight excess of potassium peroxomonosulfate at a controlled temperature.

A critical factor in this oxidation is the pH of the reaction medium. Maintaining slightly acidic conditions (around pH 2) is crucial to prevent di-N-oxidation. Under these acidic conditions, the mono-N-oxide, once formed, is protonated. This protonated form is less susceptible to further oxidation due to the deactivation of the second nitrogen atom, thus favoring the formation of the mono-N-oxide. The reaction progress can be monitored until complete conversion of the starting material. The product, 4,7-dimethyl-1,10-phenanthroline-1-N-oxide, can then be isolated by neutralizing the reaction mixture and extracting the product.

The electronic effects of the substituents on the phenanthroline ring have a clear correlation with the ease of N-oxidation. Electron-donating groups, such as the methyl groups in 4,7-dimethyl-1,10-phenanthroline, increase the electron density on the nitrogen atoms, thereby facilitating the electrophilic attack by the oxidant and promoting N-oxide formation.

Table 1: Representative Conditions for Mono-N-Oxide Formation of a Substituted 1,10-Phenanthroline

| Parameter | Value |

| Starting Material | Substituted 1,10-Phenanthroline |

| Oxidant | Potassium Peroxomonosulfate (PMS) |

| Solvent | Water |

| pH | ~2 (adjusted with Sulfuric Acid) |

| Stoichiometry (PMS:Phenanthroline) | 1.1 - 1.2 equivalents |

| Temperature | 60 °C |

| Reaction Time | 2 - 38 hours (monitored for completion) |

| Typical Yield | Good to Excellent |

This table represents generalized conditions for the mono-N-oxidation of phenanthroline derivatives based on published methodologies. Specific conditions for 4,7-dimethyl-1,10-phenanthroline may vary.

Influence of Reaction Conditions on Product Yield and Purity

The yield and purity of 4,7-dimethyl-1,10-phenanthroline hydrate synthesized via classical methods like the Doebner-von Miller or Skraup reactions are highly dependent on several key reaction parameters. Proper control of these conditions is essential to maximize the yield of the desired product while minimizing the formation of impurities.

Key Reaction Conditions Influencing Yield and Purity:

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting materials. However, excessively long reaction times, especially at elevated temperatures, can promote the degradation of the product and the formation of byproducts.

Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, hydrochloric acid, or Lewis acids) are crucial. The catalyst facilitates the cyclization and dehydration steps. An inappropriate catalyst or concentration can lead to inefficient reaction or the promotion of side reactions.

Stoichiometry of Reactants: The molar ratio of the reactants, such as the aromatic amine, the α,β-unsaturated carbonyl compound (or its precursors), and the oxidizing agent (in the Skraup reaction), directly impacts the yield. An excess of one reactant may be necessary to drive the reaction to completion, but it can also complicate the purification process.

Work-up and Purification Procedure: The method of isolating and purifying the product is critical for achieving high purity. This often involves neutralization, extraction, and recrystallization. The choice of solvents for extraction and recrystallization is important to effectively remove unreacted starting materials and byproducts.

Table 2: Illustrative Influence of Reaction Parameters on the Synthesis of a Phenanthroline Derivative

| Parameter Varied | Condition A | Yield/Purity A | Condition B | Yield/Purity B | Rationale for Change |

| Temperature | 120 °C | Moderate Yield / Good Purity | 150 °C | Higher Yield / Lower Purity | Increased temperature accelerates the reaction but can also lead to more side products. |

| Catalyst Conc. | 1 equivalent | Good Yield / Good Purity | 2 equivalents | Lower Yield / Moderate Purity | Excess catalyst can promote unwanted side reactions and make purification difficult. |

| Reaction Time | 4 hours | Incomplete Reaction | 8 hours | Higher Yield / Good Purity | Longer reaction time allows for the completion of the reaction. |

This table provides a generalized illustration of how reaction conditions can affect the outcome of a phenanthroline synthesis. The specific values are representative and would need to be empirically determined for the synthesis of this compound.

Coordination Chemistry of 4,7 Dimethyl 1,10 Phenanthroline Hydrate Complexes

Ligand Properties and Coordination Modes of 4,7-DIMETHYL-1,10-PHENANTHROLINE (B1295015)

4,7-Dimethyl-1,10-phenanthroline, a derivative of 1,10-phenanthroline (B135089), is a heterocyclic organic compound that functions as a crucial bidentate ligand in coordination chemistry. jmaterenvironsci.comchemicalbook.comsmolecule.com Its structure, featuring a rigid phenanthroline backbone with methyl groups at the 4 and 7 positions, dictates its coordination behavior and the properties of the resulting metal complexes. The presence of a water molecule in its hydrated form can influence its crystal structure through hydrogen bonding. smolecule.com

Bidentate Chelation Characteristics

The defining feature of 4,7-dimethyl-1,10-phenanthroline as a ligand is its ability to act as a bidentate chelating agent. jmaterenvironsci.comchemimpex.com The two nitrogen atoms within the phenanthroline ring system readily donate their lone pairs of electrons to a central metal ion, forming two coordinate covalent bonds. smolecule.com This chelation results in the formation of a stable five-membered ring structure with the metal ion, a characteristic that enhances the stability of the resulting metal complexes. chemimpex.com This robust chelation is a fundamental aspect of its coordination chemistry, influencing the geometry and reactivity of the complexes it forms with a wide array of metal ions. chemimpex.com The planar nature of the phenanthroline ring system also plays a role in the electronic properties and potential interactions of its complexes. wikipedia.org

Influence of Methyl Substituents on Coordination Behavior

The introduction of methyl groups at the 4 and 7 positions of the 1,10-phenanthroline ring has a significant impact on the ligand's coordination properties. These electron-donating methyl groups increase the electron density on the nitrogen atoms, thereby enhancing the basicity and donor strength of the ligand compared to the unsubstituted 1,10-phenanthroline. wikipedia.orgresearchgate.net This enhanced donor capacity can lead to the formation of more stable metal complexes. chemimpex.com

Furthermore, the steric hindrance introduced by the methyl groups can influence the coordination geometry around the metal center. rsc.orgnih.gov While not as sterically demanding as substituents at the 2 and 9 positions, the methyl groups at the 4 and 7 positions can affect the arrangement of other ligands in the coordination sphere. uai.clnih.gov For instance, in certain complexes, the presence of these methyl groups has been observed to cause slight distortions in the geometry of the complex. uai.clresearchgate.net This interplay of electronic and steric effects makes 4,7-dimethyl-1,10-phenanthroline a versatile ligand for tuning the properties of metal complexes. uai.cl

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 4,7-dimethyl-1,10-phenanthroline hydrate (B1144303) typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govcambridge.org The resulting complexes can be characterized by a variety of analytical techniques to determine their composition, structure, and physicochemical properties.

Transition Metal Complexes (e.g., Cu(II), Cd(II), Os(II), Ru(II), Re(I), Mo(VI), Zn(II))

4,7-Dimethyl-1,10-phenanthroline forms stable complexes with a wide range of transition metals.

Copper(II): Copper(II) complexes of 4,7-dimethyl-1,10-phenanthroline have been extensively studied. nih.govresearchgate.netresearchgate.net These complexes often exhibit square planar or distorted square pyramidal geometries. researchgate.netresearchgate.net For example, a water-soluble copper(II) complex, [Cu(dmphen)(tyr)(H2O)]NO3·H2O (where dmphen is 4,7-dimethyl-1,10-phenanthroline and tyr is L-tyrosine), has been synthesized and characterized. nih.gov Another example is the Casiopeína series of compounds, such as Cu(4,7-dimethyl-1,10-phenanthroline)(glycinato), which have shown potential as anticancer agents. researchgate.netmdpi.com

Cadmium(II): Cadmium(II) is known to form complexes with phenanthroline derivatives. biomedpharmajournal.org The coordination chemistry of Cd(II) with 4,7-dimethyl-1,10-phenanthroline has been investigated, often resulting in complexes with interesting spectroscopic and electrochemical properties. biomedpharmajournal.orgjlu.edu.cn

Osmium(II) and Ruthenium(II): Osmium(II) and Ruthenium(II) complexes containing phenanthroline ligands are well-known for their photophysical properties. wikipedia.org The introduction of methyl groups on the phenanthroline ring in Ru(II) complexes can modify the electronic distribution and excited state properties of the complex. researchgate.net These complexes are of interest for applications in areas such as solar energy conversion. researchgate.net

Rhenium(I) and Molybdenum(VI): Rhenium(I) complexes with phenanthroline ligands have been explored for their potential as quencher tether ligand probes. chim.it Molybdenum(VI) forms complexes such as dichloridodioxido-[(4,7-dimethyl)-1,10-phenanthroline]molybdenum(VI), which has been synthesized and structurally characterized. cambridge.orgresearchgate.net This complex exhibits a distorted octahedral coordination geometry. cambridge.org

Zinc(II): Zinc(II) readily forms complexes with 4,7-dimethyl-1,10-phenanthroline. For instance, dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ2 N,N′)zinc(II) has been synthesized and its crystal structure determined, revealing a distorted tetrahedral coordination environment. nih.gov

Lanthanide Complexes

While the coordination chemistry of 4,7-dimethyl-1,10-phenanthroline is dominated by transition metals, there is growing interest in its complexes with lanthanide ions. rsc.orgnih.gov Lanthanide ions have large ionic radii and prefer ligands with high coordination numbers. nih.gov Phenanthroline-based ligands can act as "antenna" ligands, absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. rsc.org The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt with the phenanthroline ligand and another co-ligand, such as a β-diketone. researchgate.net These complexes are investigated for their potential applications in areas like luminescent materials and biological imaging. rsc.orgresearchgate.net

Crystal Structure Elucidation of Metal Complexes

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about the coordination geometry of metal complexes.

The crystal structures of several metal complexes of 4,7-dimethyl-1,10-phenanthroline and its derivatives have been elucidated. For instance, the crystal structure of a dichloridodioxido-[(4,7-dimethyl)-1,10-phenanthroline]molybdenum(VI) complex was solved from powder diffraction data, revealing a monoclinic crystal system with the space group C2/c. researchgate.net The molybdenum atom in this complex has a distorted octahedral coordination geometry. cambridge.org

In a copper(II) complex, aqua(4,7-dimethyl-1,10-phenanthroline)(glycinato)(nitrato)copper(II) monohydrate, the copper ion exhibits a slightly distorted square-pyramidal coordination. researchgate.net Similarly, the molecular structures of [Cu(4,7-dimethyl-1,10-phenanthroline)(alaninato)]PF6 and [Cu(4,7-dimethyl-1,10-phenanthroline)(norvalinato)]PF6 have been determined. researchgate.net

The asymmetric unit of a mercury(II) complex, dichlorido(2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-κN,N′)mercury(II) acetonitrile (B52724) hemisolvate, was found to contain two crystallographically independent complex molecules where the Hg(II) atoms are in a distorted tetrahedral configuration. researchgate.net

These structural studies provide valuable insights into the coordination modes of the ligand and the factors that influence the geometry of the resulting metal complexes. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Table of Selected Crystal Structures:

| Compound Name | Crystal System | Space Group | Key Geometric Features | Reference |

| dichloridodioxido-[(4,7-dimethyl)-1,10-phenanthroline]molybdenum(VI) | Monoclinic | C2/c | Distorted octahedral Mo(VI) center. | cambridge.orgresearchgate.net |

| aqua(4,7-dimethyl-1,10-phenanthroline)(glycinato)(nitrato)copper(II) monohydrate | - | - | Slightly distorted square-pyramidal Cu(II) center. | researchgate.net |

| dichlorido(2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-κN,N′)mercury(II) acetonitrile hemisolvate | Triclinic | P1 | Distorted tetrahedral Hg(II) centers. | researchgate.net |

| [Pt(C14H12N2)(C2H4D4N2)]Cl2·3D2O | - | - | Square-planar coordination to the Pt(II) atom. | researchgate.net |

Distorted Tetrahedral and Octahedral Geometries

Complexes formed with 4,7-dimethyl-1,10-phenanthroline frequently deviate from idealized coordination geometries. The rigid nature of the phenanthroline backbone combined with the steric and electronic effects of the methyl groups leads to significant distortions.

Tetrahedral Distortion: In many four-coordinate complexes, particularly with d¹⁰ metal ions like copper(I), the geometry is best described as distorted tetrahedral. For instance, in the complex (4,7-dimethyl-1,10-phenanthroline)(triphenylphosphine)tetrahydridoboratocopper(I), the copper(I) center is coordinated by the two nitrogen atoms of the phenanthroline ligand and two phosphorus atoms from the triphenylphosphine (B44618) ligands. stuba.sk The geometry around the copper atom deviates from a perfect tetrahedron, a phenomenon quantified by the τ parameter, which serves as an index of geometry. stuba.sk For this specific complex, which exists as two similar but independent molecules in the crystal lattice (A and B), the τ parameters were found to be 0.34 for molecule A and 0.20 for molecule B, indicating a significant distortion from an ideal tetrahedral arrangement (where τ would be 1.0). stuba.sk Similarly, other phenanthroline complexes, such as those of mercury(II) and cadmium(II) with the related 2,9-dimethyl-1,10-phenanthroline ligand, also exhibit pronounced distorted tetrahedral environments. najah.edu

| Complex Molecule | τ Parameter | Cu-B Distance (Å) | Reference |

|---|---|---|---|

| [Cu(PPh₃)(4,7-dmphen)(BH₄)] - Molecule A | 0.34 | 2.286(2) | stuba.sk |

| [Cu(PPh₃)(4,7-dmphen)(BH₄)] - Molecule B | 0.20 | 2.307(2) | stuba.sk |

Intermolecular and Intramolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

π-π Stacking: A prevalent interaction in these aromatic ligand complexes is π-π stacking. stuba.sk In the crystal structure of (4,7-dimethyl-1,10-phenanthroline)(triphenylphosphine)tetrahydridoboratocopper(I), π-π stacking is observed between the aromatic rings of adjacent 4,7-dimethyl-1,10-phenanthroline ligands. stuba.sk Specifically, symmetry-related phenanthroline rings are arranged with a plane-to-plane distance of 3.47 Å, indicative of a significant stacking interaction. stuba.sk Similar interactions are noted in related structures, such as diiodido(2,9-dimethyl-1,10-phenanthroline)cadmium, where inversion-related molecules interact via π-π stacking with centroid-centroid distances between phenanthroline rings of 3.707 Å and 3.597 Å. najah.edu These interactions help to organize the molecules into extended supramolecular architectures.

Hydrogen Bonding: Although the 4,7-dimethyl-1,10-phenanthroline ligand itself is not a strong hydrogen bond donor, the hydrate form incorporates a water molecule that can act as a hydrogen bond donor. This water molecule can form hydrogen bonds with the nitrogen atoms of the heterocyclic rings, contributing to the stability of the crystal lattice. Furthermore, intramolecular hydrogen bonds of the C-H···O type can occur between the phenanthroline ligand and other ligands in the coordination sphere, such as a peroxodisulfate anion. nih.gov These interactions can be strong enough to disrupt the symmetry of the complex. nih.gov The presence of intermolecular hydrogen bonding within a crystal lattice can significantly alter the properties and reaction pathways of the molecules compared to their state in solution. nih.gov

| Complex | Interaction Type | Measured Distance (Å) | Reference |

|---|---|---|---|

| [Cu(PPh₃)(4,7-dmphen)(BH₄)] | π-π stacking (plane-to-plane) | 3.47 | stuba.sk |

| [CdI₂(2,9-dmphen)] | π-π stacking (centroid-centroid) | 3.707 and 3.597 | najah.edu |

Redox Potentials and Electrochemical Behavior of Complexes

The introduction of electron-donating methyl groups at the 4 and 7 positions on the phenanthroline ring generally shifts the redox potential of the metal center. For a series of copper(II) complexes with various phenanthroline ligands in dimethylformamide, cyclic voltammetry studies have shown that the nature of the substituents strongly affects the formal potential of the Cu(II)/Cu(I) couple. colab.ws Electron-donating groups, like methyl, tend to make the reduction of Cu(II) to Cu(I) more difficult (i.e., shift the potential to more negative values) by increasing the electron density on the metal center.

Computational methods, such as Density Functional Theory (DFT), have become powerful tools for predicting and understanding the redox potentials of these complexes. nih.govresearchgate.net These calculations can accurately model the influence of ligand structure on the electronic properties of the metal center. For example, a comparative electrochemical study of copper complexes with 4,7-dimethyl-1,10-phenanthroline derivatives was conducted to understand their performance as redox mediators. unimi.it The accurate determination of the formal potential for the copper(II)/copper(I) couple is crucial, and spectroelectrochemical methods can provide these values even for systems that exhibit poor reversibility in cyclic voltammetry. colab.ws

| Factor | Effect on Redox Potential (e.g., Cu(II)/Cu(I)) | Reference |

|---|---|---|

| Ligand Substituents (e.g., methyl groups) | Electron-donating groups stabilize the higher oxidation state, shifting the redox potential. | colab.ws |

| Coordination Geometry | Distortions from ideal geometry (e.g., tetrahedral vs. square planar) can significantly alter redox potentials. | nih.gov |

| Solvent | The solvent environment affects the solvation energies of the different oxidation states, thus influencing the potential. | colab.ws |

Thermodynamic and Kinetic Stability of Coordination Compounds

Thermodynamic Stability: The thermodynamic stability of a complex is related to its formation constant (or stability constant). The 4,7-dimethyl-1,10-phenanthroline ligand acts as a bidentate chelator, forming a stable five-membered ring with the metal ion. This chelate effect provides a significant thermodynamic driving force for complex formation. The electron-donating methyl groups increase the basicity of the nitrogen atoms, which generally leads to the formation of more thermodynamically stable complexes with metal ions compared to the unsubstituted 1,10-phenanthroline.

Kinetic Stability: Kinetic stability refers to the lability of the complex, or the rate at which it undergoes ligand exchange or decomposition reactions. Differences in the phenanthroline ligands can lead to very different kinetic stabilities of the resulting metal complexes. colab.ws For instance, in copper complexes, the coordination number and geometry play a crucial role. A comparative study of tetracoordinated and pentacoordinated copper complexes highlighted significant differences in their kinetic properties. unimi.it Steric hindrance from the methyl groups in 4,7-dimethyl-1,10-phenanthroline can influence the approach of other ligands, thereby affecting the kinetic stability and reaction rates of the complex.

Spectroscopic and Theoretical Investigations of 4,7 Dimethyl 1,10 Phenanthroline Hydrate and Its Complexes

Advanced Spectroscopic Characterization Techniques

The structural elucidation and characterization of 4,7-dimethyl-1,10-phenanthroline (B1295015) hydrate (B1144303) and its coordination complexes rely on a suite of advanced spectroscopic and crystallographic methods. These techniques provide detailed insights into the molecule's connectivity, three-dimensional structure, and electronic properties, both in its free state and when coordinated to a metal center.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For 4,7-dimethyl-1,10-phenanthroline and its complexes, the IR spectrum is characterized by several key regions. The spectra of phenanthroline complexes are generally similar in their main features, with strong bands observed in three primary regions: 1400-1650 cm⁻¹, 1125-1250 cm⁻¹, and 700-900 cm⁻¹. umich.edu These bands arise from the vibrations of the ligand itself. umich.edu

The introduction of a heteroatom like nitrogen into the aromatic ring system typically results in only minor shifts in the characteristic skeletal frequencies compared to the parent hydrocarbon. umich.edu For the hydrate form, the presence of water molecules can be monitored, particularly through variable temperature IR spectroscopy. rsc.org As the sample is heated, the loss of water leads to a phase transformation to the anhydrous form, which is observable in the changing spectrum. rsc.org

Upon complexation with a metal ion, new bands may appear at lower frequencies (e.g., below 600 cm⁻¹), which can be attributed to the metal-ligand vibrations, such as the Cu-N bond. researchgate.net Detailed analysis of the vibrational spectra of the parent compound, 1,10-phenanthroline (B135089), provides a basis for assigning the spectra of its derivatives. acs.org

Table 1: Characteristic IR Absorption Regions for 1,10-Phenanthroline Derivatives

| Frequency Range (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1400 - 1650 | Aromatic C=C and C=N stretching vibrations | umich.edu |

| 1125 - 1250 | In-plane C-H bending vibrations | umich.edu |

| 700 - 900 | Out-of-plane C-H bending vibrations | umich.edu |

NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. For 4,7-dimethyl-1,10-phenanthroline, ¹H and ¹³C NMR provide definitive information about its symmetric nature.

In the ¹H NMR spectrum, the protons of the phenanthroline skeleton typically appear in the aromatic region between 7.0 and 9.5 ppm. researchgate.net For the 4,7-dimethyl derivative, specific signals are observed for the aromatic protons and the methyl groups. chemicalbook.com The chemical shifts can vary slightly depending on the solvent used.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Signals for the methyl carbons appear at high field, while the various aromatic and C=N carbons are found at lower fields.

Table 2: NMR Data for 4,7-Dimethyl-1,10-phenanthroline

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|

| ¹H | CDCl₃ | 9.00 (s, 2H) | H-2, H-9 | |

| ¹H | CDCl₃ | 7.90 (d, 2H) | H-3, H-8 | |

| ¹H | CDCl₃ | 7.385 (s, 2H) | H-5, H-6 | chemicalbook.com |

| ¹H | CDCl₃ | 2.71 (s, 6H) | -CH₃ | chemicalbook.com |

| ¹³C | CDCl₃ | 164.7 | C=N | |

| ¹³C | CDCl₃ | 152.3 | C-4, C-7 | |

| ¹³C | CDCl₃ | 135.2 | Aromatic C |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The anhydrous form of 4,7-dimethyl-1,10-phenanthroline has a molecular weight of approximately 208.26 g/mol . nist.govcymitquimica.com Electron ionization (EI) mass spectrometry typically shows a prominent molecular ion peak (M⁺) corresponding to this mass. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental formula. mdpi.com For example, HRMS analysis of related phenanthroline derivatives confirms their composition by matching the calculated mass to the experimentally found mass with a high degree of precision. mdpi.com

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the volatile anhydrous compound. nist.gov For less volatile or thermally sensitive metal complexes, soft ionization techniques like Fast Atom Bombardment (FAB-MS) are employed to characterize the intact complex, as has been done for related phenanthroline-metal complexes. researchgate.net

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 4,7-dimethyl-1,10-phenanthroline is dominated by intense absorption bands in the ultraviolet region, which are characteristic of the phenanthroline core. researchgate.net These absorptions are primarily due to π → π* transitions within the conjugated aromatic system. researchgate.netglobaljournals.org

The parent 1,10-phenanthroline molecule shows a strong absorption band around 262 nm. researchgate.net Studies on 1,10-phenanthroline have identified absorption maxima at wavelengths such as 290 nm. globaljournals.org Upon coordination to a metal ion, these bands often exhibit a red-shift (a shift to longer wavelengths), which is indicative of complex formation and alterations in the electronic structure of the ligand. researchgate.net This phenomenon is central to the use of phenanthroline derivatives in colorimetric sensing applications. fishersci.pt

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to the vibrations of the molecular skeleton. A complete assignment of the vibrational spectra of 1,10-phenanthroline has been performed using a combination of IR and Raman spectroscopy, supported by theoretical calculations. acs.org

This analysis provides detailed information about the in-plane and out-of-plane vibrational modes of the phenanthroline ring system. acs.org While specific Raman data for the 4,7-dimethyl derivative is not widely published, the principles and major band assignments from the parent compound are directly applicable. The technique is valuable for studying the subtle structural changes that occur upon hydration or complexation, as the induced wavenumber shifts are generally small but detectable. acs.org

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While crystallographic data for 4,7-dimethyl-1,10-phenanthroline hydrate itself is limited, the structures of its complexes have been determined, providing insight into its coordination behavior. researchgate.net

Table 3: Crystallographic Data for a di-l-chloro-bis[chloro(4,7-dimethyl-1,10-phenanthroline)cadmium(II)] Dimer Complex

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | [CdCl₂(C₁₄H₁₂N₂)]₂ | researchgate.net |

| Crystal System | Not Specified | researchgate.net |

| Coordination Geometry | Slightly distorted square-pyramidal | researchgate.net |

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling serve as powerful tools to complement experimental findings, offering deep insights into the molecular structure, electronic properties, and interaction capabilities of this compound and its metallic complexes. These in silico methods allow for the detailed analysis of phenomena at an atomic level, which can be challenging to observe through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed extensively to investigate the properties of 1,10-phenanthroline derivatives and their complexes. researchgate.net DFT calculations provide a robust framework for predicting molecular geometries, electronic structures, and vibrational frequencies with a favorable balance between accuracy and computational cost.

The electronic characteristics of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that helps to determine a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. schrodinger.com

DFT calculations are used to determine the spatial distribution and energy levels of the HOMO and LUMO for 4,7-dimethyl-1,10-phenanthroline and its complexes. nih.govnih.gov For many phenanthroline-based systems, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is distributed across the electron-deficient regions. nih.gov In transition metal complexes, the character of these orbitals can be more complex, often involving significant contributions from the metal d-orbitals, leading to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. nih.gov Theoretical studies on related phenanthroline complexes have shown a linear relationship between the calculated LUMO energy and the experimental reduction potential, demonstrating the predictive power of these calculations. researchgate.net The energy of the HOMO-LUMO gap can also be correlated with the wavelengths absorbed in UV-Vis spectroscopy. schrodinger.com

Table 1: Representative Frontier Orbital Energies for Phenanthroline-Type Complexes

| Complex Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE in eV) |

| Cu(I) Complex with N^N Ligand | -6.5 | -2.5 | 4.0 |

| Cu(I) Complex with N^N and P^P Ligands | -6.2 | -2.2 | 4.0 |

| Ru(II) Phenanthroline Complex | -5.5 | -3.4 | 2.1 |

Note: This table presents illustrative data based on findings for related phenanthroline complexes to demonstrate the principles of HOMO-LUMO analysis. nih.govresearchgate.net

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. acs.org By calculating the harmonic force field, a theoretical vibrational spectrum can be generated for this compound. acs.org These predicted frequencies and intensities can be compared with experimental data obtained from FT-IR and Raman spectroscopy. acs.org This comparison is crucial for the accurate assignment of vibrational modes to specific molecular motions, such as C-H stretches, C=N vibrations, ring breathing modes, and the vibrations associated with the methyl groups. acs.orgamazonaws.com Studies on the parent 1,10-phenanthroline molecule have shown a satisfactory agreement between harmonic wavenumbers calculated with the BP86 functional and experimental fundamentals. acs.org Such theoretical support is invaluable, especially for complex molecules where spectral bands may overlap.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 1,10-Phenanthroline Core

| Vibrational Mode | Calculated Frequency (DFT) | Experimental Frequency (FT-IR/Raman) |

| Ring C-H Stretch | 3050 - 3100 | 3045 - 3080 |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | 1420 - 1630 |

| Ring In-Plane Bending | 1000 - 1300 | 1010 - 1280 |

| Ring Out-of-Plane Bending | 700 - 900 | 730 - 850 |

Note: This table provides a general comparison based on principles described for 1,10-phenanthroline. acs.org Specific frequencies for 4,7-dimethyl-1,10-phenanthroline would be influenced by the methyl substituents.

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. scispace.com This process, known as geometry optimization, finds the lowest energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. nih.govresearchgate.net For this compound and its complexes, DFT optimization provides precise information on bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical structures can be validated by comparison with experimental data from single-crystal X-ray diffraction. researchgate.net In many cases, a high degree of correlation is found between the optimized and experimental structures. researchgate.net Energetic analysis further provides the total electronic energy, which can be used to compare the relative stabilities of different isomers or conformations.

Table 3: Typical Geometrical Parameters of the 1,10-Phenanthroline Core

| Parameter | DFT Calculated Value | Experimental (X-ray) Value |

| C=N Bond Length | ~1.34 Å | ~1.35 Å |

| C-C Bond Length (Central) | ~1.45 Å | ~1.46 Å |

| N-C-C Angle | ~123° | ~123° |

| C-N-C Angle | ~118° | ~117.5° |

Note: This table shows representative values for the 1,10-phenanthroline skeleton to illustrate the correlation between theoretical and experimental data as described in related structural studies. researchgate.net

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or a nucleic acid. jddtonline.info This technique is instrumental in drug discovery and molecular biology. jddtonline.info For complexes of 4,7-dimethyl-1,10-phenanthroline, molecular docking simulations can elucidate their potential as inhibitors of specific enzymes or their mode of interaction with DNA. nih.govresearchgate.net

The process involves placing the ligand in the active site of the receptor and using a scoring function to evaluate the fitness of numerous possible binding poses. jddtonline.infonih.gov These scoring functions estimate the free energy of binding, with lower scores typically indicating a more favorable interaction. jddtonline.info Studies on related N-aryl-1,10-phenanthroline compounds have shown that the phenanthroline nucleus can act as a chelating agent for metal ions within the active sites of metalloenzymes. nih.gov Docking results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination bonds, that stabilize the ligand-receptor complex. nih.gov

Table 4: Example Molecular Docking Results for Phenanthroline Derivatives with a Protein Target

| Compound | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interactions |

| Compound A | -5.3 | -55.5 | Electrostatic, Covalent |

| Compound B | -5.0 | -16.0 | Electrostatic |

| Compound C | -4.8 | -40.2 | van der Waals |

Note: This table is illustrative, based on data reported for various phenanthroline derivatives, to demonstrate the output of molecular docking studies. jddtonline.info

Full Interaction Maps (FIM) is a visualization tool used to understand the intermolecular interaction landscape of a molecule. cam.ac.ukresearchgate.net Based on a statistical analysis of millions of crystal structures stored in the Cambridge Structural Database (CSD), FIM highlights the preferred locations for hydrogen bond donors, acceptors, and hydrophobic groups around a target molecule. researchgate.net This analysis provides insight into how a molecule is likely to interact with its environment, which is valuable for understanding crystal packing, polymorphism, and for designing co-crystals. cam.ac.ukresearchgate.net For this compound, FIM analysis can predict the most probable sites for hydrogen bonding involving the hydrate's water molecule and the nitrogen atoms of the phenanthroline ring, as well as hydrophobic interactions involving the aromatic system and methyl groups. The maps generate colored contours indicating high-probability interaction zones: blue for donors, red for acceptors, and brown for hydrophobic contacts. researchgate.net

Applications of 4,7 Dimethyl 1,10 Phenanthroline Hydrate in Advanced Materials and Systems

Luminescent Materials and Optoelectronic Devices

The unique photophysical properties of metal complexes incorporating 4,7-dimethyl-1,10-phenanthroline (B1295015) and its analogs have positioned them as key components in luminescent materials and optoelectronic systems. fishersci.cafishersci.norsc.org The inherent rigidity and chelating ability of the phenanthroline core contribute to the formation of stable, luminescent coordination compounds with various transition metals and rare-earth cations. rsc.org These materials are integral to the development of organic light-emitting diodes (OLEDs) and other photonic applications. mdpi.comrsc.org

Complexes with transition metals like Ruthenium(II) or Copper(I) and rare-earth metals such as Europium(III) and Terbium(III) often exhibit strong luminescence. rsc.orgresearchgate.net For instance, Europium complexes with 1,10-phenanthroline (B135089) ligands are studied for their strong photoluminescence, where the phenanthroline acts as an "antenna" to absorb light and efficiently transfer the energy to the metal center, which then emits light. mdpi.com The absorption spectra of related metal-phenanthroline complexes show characteristic bands corresponding to π–π* transitions within the conjugated ligand system. rsc.org

Research into various phenanthroline derivatives highlights how molecular structure impacts photophysical properties like exciton (B1674681) diffusion. A systematic study on thin films of phenanthroline derivatives demonstrated a clear relationship between molecular structure, intermolecular spacing, and exciton diffusion lengths. rsc.org

Exciton Diffusion Lengths (LD) in Phenanthroline Derivative Thin Films

| Compound | Intermolecular Spacing (Å) | Singlet LD (nm) | Triplet LD (nm) |

|---|---|---|---|

| BPhen (4,7-diphenyl-1,10-phenanthroline) | 7.62 ± 0.04 | <1 | 15.4 ± 0.4 |

| BCP (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) | 8.11 ± 0.04 | 3.9 ± 1.1 | 4.0 ± 0.5 |

| BPhen-Cl2 (2,9-dichloro-4,7-diphenyl-1,10-phenanthroline) | 7.88 ± 0.04 | 5.4 ± 1.2 | 8.0 ± 0.7 |

The luminescence in many transition metal complexes of phenanthroline derivatives originates from transitions involving triplet excited states. Specifically, Metal-to-Ligand Charge-Transfer (³MLCT) states are common in complexes with metals like Ru(II), Os(II), and Cu(I). rsc.orgnsf.gov In a ³MLCT state, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital upon photoexcitation.

In a series of Ru(II) complexes with mixed bipyridyl and 4,7-diphenyl-1,10-phenanthroline (B7770734) (dpp) ligands, transient resonance-Raman studies confirmed that the emitting state is a ³MLCT state based on the dpp ligand. researchgate.net The structure of this excited state was found to be consistent whether the complex was in solution or immobilized in a sol-gel matrix. researchgate.net

For Cu(I) complexes, which are of interest for their potential in OLEDs, the excited-state dynamics are crucial. A study on homoleptic Cu(I) complexes with trifluoromethylated phenanthroline ligands analyzed the inhibition of pseudo-Jahn-Teller distortion in the excited state, a process that often leads to non-radiative decay. nsf.gov The research compared these new complexes to the prototypical [Cu(2,9-dimethyl-1,10-phenanthroline)₂]⁺ complex, showing how ligand modification can stabilize the emissive state and prolong excited-state lifetimes. nsf.gov The intersystem-crossing (ISC) and triplet excited-state lifetimes are key parameters in evaluating these materials. nsf.gov Electron spin resonance (ESR) spectroscopy has also been employed to study the triplet states of metal chelates with 1,10-phenanthroline and its derivatives. oup.com

Phenanthroline derivatives are widely used in organic light-emitting devices (OLEDs), often serving as electron-transport materials and exciton-blocking layers. rsc.org Their function is to facilitate the transport of electrons from the cathode to the emissive layer while preventing excitons (bound electron-hole pairs) from diffusing out of the emissive layer, which would otherwise reduce device efficiency.

Vinyl analogs of 1,10-phenanthroline have been synthesized and demonstrated to be effective electron-transporting materials for OLEDs. mdpi.com The suitability of phenanthrolines for these applications stems from their electron-deficient nature and high electron mobility. The structural and photophysical properties of these molecules can be tuned through chemical modification, such as the introduction of methyl groups in 4,7-dimethyl-1,10-phenanthroline, to optimize device performance. rsc.orgprinceton.edu

Sensor Technologies and Analytical Chemistry

In the realm of analytical chemistry, 4,7-dimethyl-1,10-phenanthroline hydrate (B1144303) is a valuable reagent for detecting and quantifying metal ions. fishersci.cafishersci.no Its ability to form stable, often colored or luminescent, complexes with specific metals is the basis for its use in various sensor technologies. fishersci.cafishersci.nofishersci.com

The luminescence of complexes containing 4,7-dimethyl-1,10-phenanthroline can be highly sensitive to the presence of specific analytes, making them excellent candidates for fluorescent probes. The interaction with a target metal ion can either enhance or quench the fluorescence of the probe, providing a measurable signal for detection. chim.it

Lanthanide complexes, in particular, are used as luminescent labels in biological assays. acs.orgnih.gov Early work explored europium complexes with 1,10-phenanthroline as tags for antibodies. acs.orgnih.gov More advanced systems use ancillary ligands like phenanthroline derivatives to enhance the sensitivity of lanthanide-based probes for detecting specific DNA sequences or mismatches. acs.orgnih.gov For instance, the emission of a Terbium(III) complex can be enhanced upon interaction with single-stranded DNA, allowing for the detection of genetic modifications. acs.org

Applications in Luminescent Sensing

| Probe Type | Target Analyte | Sensing Principle | Reference |

|---|---|---|---|

| Re(I) complex with 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline | Streptavidin/Avidin | Fluorescence quenching | chim.it |

| Europium(III) complexes with phenanthroline derivatives | Antibodies, DNA | Time-resolved fluorescence | acs.orgnih.gov |

| Terbium(III) with 1,10-phenanthroline | DNA mismatches | Fluorescence enhancement | acs.org |

The formation of distinctly colored complexes between 4,7-dimethyl-1,10-phenanthroline and certain metal ions allows for simple and effective colorimetric detection. fishersci.cafishersci.no This property is particularly well-documented for the determination of iron. gfschemicals.com The reaction produces a colored solution whose intensity, measured with a spectrophotometer, is proportional to the concentration of the metal ion. This makes the compound a useful reagent for colorimetric and gravimetric analysis in various fields, including environmental monitoring. gfschemicals.com The role of 4,7-dimethyl-1,10-phenanthroline in colorimetric sensors is a direct application of its fundamental coordination chemistry. fishersci.cafishersci.nofishersci.com

Biosensors for Biomolecule Detection (e.g., Glucose, DNA)

While direct applications of 4,7-dimethyl-1,10-phenanthroline hydrate in glucose-specific biosensors are not extensively documented, its utility in DNA detection is well-established through the behavior of its metal complexes. The foundational principle lies in the interaction of these complexes with nucleic acids.

Detailed Research Findings:

Complexes of 1,10-phenanthroline and its derivatives are known to bind to DNA through various modes, with intercalation being a prominent mechanism. researchgate.net The planar aromatic structure of the phenanthroline ligand allows it to insert itself between the base pairs of the DNA double helix. researchgate.net This interaction can be harnessed for sensing applications. For instance, changes in the electrochemical or photophysical properties of a metal complex upon binding to a target DNA sequence can be measured, forming the basis of a biosensor.

Vanadium complexes incorporating the 4,7-dimethyl-1,10-phenanthroline ligand, such as bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), have demonstrated significant biological activity, including the ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov This activity is intrinsically linked to the complex's interaction with DNA, highlighting the ligand's role in targeting the biomolecule. nih.gov The dimethyl substitution on the phenanthroline ring was found to be essential for this potent activity when compared to unsubstituted phenanthroline complexes. nih.gov Synthetic chemical nucleases like copper(II)-bis-1,10-phenanthroline are templates for drug design due to their capacity to initiate DNA scission, a process where the phenanthroline ligand targets the molecule for cleavage. chim.it These interactions form the basis for developing DNA biosensors, where the presence of specific DNA sequences can be detected through the measurable response of the complex.

| Interaction Mode | Description | Sensing Principle | Relevant Metal Ions |

|---|---|---|---|

| Intercalation | The planar 4,7-dimethyl-1,10-phenanthroline ligand inserts between the base pairs of the DNA double helix. researchgate.net | Changes in luminescence, absorbance, or electrochemical signal of the complex upon binding. | Vanadium(IV), Copper(II), Ruthenium(II) nih.govchim.it |

| Groove Binding | The complex binds to the minor or major groove of the DNA structure. chim.it | Modulation of the complex's properties due to the specific chemical environment of the DNA groove. | Copper(II) chim.it |

| Chemical Nuclease Activity | The metal complex promotes the cleavage of the DNA backbone, often via a hydrolytic pathway. chim.it | Detection of DNA cleavage products or monitoring the disappearance of the intact DNA signal. | Copper(II) chim.it |

Electrochemiluminescent (ECL) Sensors

Electrochemiluminescence (ECL) is a process where light is generated from species produced at an electrode surface. Metal complexes containing 4,7-dimethyl-1,10-phenanthroline are promising candidates for ECL sensor development due to their favorable luminescence properties. fishersci.nofishersci.caacs.org

Detailed Research Findings:

The core of an ECL sensor is the luminophore, a molecule that can be excited electrochemically to emit light. Rhenium(I) complexes, such as [Re(4,7-dimethyl-1,10-phenanthroline)(CO)3py]+, exhibit notable luminescence properties that are suitable for such applications. acs.org In these complexes, the 4,7-dimethyl-1,10-phenanthroline ligand plays a critical role in the electronic structure and, consequently, the photophysical behavior of the complex. The ECL signal can be turned "on" or "off" by the presence of a specific analyte, which interacts with the complex or the electrode surface, leading to a highly sensitive detection method. nih.gov

The general mechanism involves the electrochemical generation of an excited state of the metal complex, which then relaxes to the ground state by emitting a photon. The intensity of this emitted light is the analytical signal. For example, in ECL aptamer sensors, a DNA aptamer (a short, single-stranded DNA that binds to a specific target) can bring an ECL label into proximity with an electrode or remove it upon target binding, modulating the signal. nih.gov While specific ECL sensors using the hydrate form of 4,7-dimethyl-1,10-phenanthroline are a developing area, the established luminescent characteristics of its complexes provide a strong foundation for their design.

| Component | Material Example | Function | Reference Principle |

|---|---|---|---|

| Luminophore | [Re(4,7-dimethyl-1,10-phenanthroline)(CO)3(py)]+ | Emits light upon electrochemical excitation. | acs.org |

| Co-reactant | Tri-n-propylamine (TPrA) | Enhances ECL efficiency by reacting with the oxidized luminophore to generate the excited state. | nih.gov |

| Recognition Element | Aptamer or Antibody | Binds specifically to the target analyte, inducing a change in the ECL signal. | nih.gov |

| Electrode | Glassy Carbon or Gold | Provides the surface for the electrochemical reactions to occur. | nih.gov |

Catalysis and Photocatalysis

The 4,7-dimethyl-1,10-phenanthroline ligand is instrumental in forming stable and catalytically active metal complexes. chemimpex.com These complexes are employed in both traditional catalysis and in photocatalysis, where light energy is used to drive chemical reactions.

Detailed Research Findings:

As a ligand, 4,7-dimethyl-1,10-phenanthroline enhances the stability and reactivity of metal ions, making it valuable in various catalytic processes. chemimpex.com In photocatalysis, complexes containing phenanthroline derivatives are designed to absorb light and initiate redox reactions. For instance, Rhenium(I) complexes with phenanthroline-based ligands are used for the photocatalytic reduction of CO2. nih.gov Similarly, visible light photoredox catalysis has been used for the phosphonylation of bromo-substituted 1,10-phenanthrolines, demonstrating the ligand's role in mediating light-driven transformations. mdpi.com Copper(I) phenanthroline complexes are another major class of photocatalysts, where the ligand structure is crucial for tuning the complex's photophysical and electrochemical properties. uni-regensburg.de

Organic Transformations and Reaction Mechanisms

Complexes of 4,7-dimethyl-1,10-phenanthroline and its close analogs are effective catalysts for a variety of organic transformations, particularly cross-coupling reactions.

Detailed Research Findings:

A prominent example is the use of the closely related 4,7-dimethoxy-1,10-phenanthroline (B1245073) as a ligand in copper-catalyzed N-arylation reactions, such as the coupling of imidazoles with aryl halides. organic-chemistry.orgnih.gov The electron-donating methyl (or methoxy) groups at the 4 and 7 positions enhance the catalytic activity of the copper center. The proposed mechanism for these reactions typically involves the formation of a Cu(I) complex with the phenanthroline ligand. This complex then undergoes oxidative addition with the aryl halide, followed by coordination of the nucleophile (e.g., imidazole) and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. organic-chemistry.org

Furthermore, 4,7-dimethyl-1,10-phenanthroline itself is a viable substrate in direct C-H functionalization reactions. In Minisci-type reactions, it can undergo dicarbamoylation at the 2,9-positions under metal-free conditions, showcasing the reactivity of the phenanthroline core itself. acs.org

| Reaction Type | Catalyst/Ligand System | Key Transformation | Significance | Reference Principle |

|---|---|---|---|---|

| N-Arylation (Chan-Evans-Lam) | CuI / 4,7-Dimethoxy-1,10-phenanthroline | Formation of C-N bonds between aryl halides and imidazoles. | Synthesis of N-aryl imidazoles, important in biologically active compounds. organic-chemistry.org | organic-chemistry.orgnih.gov |

| C-H Dicarbamoylation | (NH4)2S2O8 (oxidant), metal-free | Direct functionalization of the C-H bonds at the 2,9-positions of the phenanthroline ring. | Provides a direct route to functionalized phenanthrolines used in materials and coordination chemistry. acs.org | acs.org |

| Phosphonylation | Eosin Y (photocatalyst), visible light | Phosphonylation of bromo-substituted 1,10-phenanthrolines. | A transition-metal-free method for creating phosphonate-substituted phenanthrolines. mdpi.com | mdpi.com |

Biomimetic Catalysis (e.g., Molybdenum-Enzyme Mimics)

Biomimetic catalysis involves creating synthetic molecules that replicate the function of biological enzymes. princeton.edu 4,7-Dimethyl-1,10-phenanthroline is a suitable ligand for constructing mimics of metalloenzyme active sites, particularly those of molybdenum enzymes.

Detailed Research Findings:

Molybdenum hydroxylases, such as xanthine (B1682287) oxidoreductase, are a class of enzymes that catalyze the hydroxylation of various substrates. nih.gov These enzymes feature a molybdenum atom at their active site, coordinated by a unique pyranopterin dithiolene ligand. researchgate.net The goal of biomimetic chemistry in this area is to synthesize smaller metal complexes that model the structure and catalytic function of these active sites.